

A Technical Guide to the Historical Synthesis of Carbazole Compounds

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Compound of Interest

Compound Name: 3,6-Dimethyl-9H-carbazole

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This in-depth technical guide explores the foundational synthetic methodologies that have been pivotal in the history of carbazole chemistry. Carbazoles are a significant class of nitrogen-containing heterocyclic compounds with a rich history of application in medicinal chemistry, materials science, and drug development. Understanding their classical synthesis routes provides a fundamental basis for innovation in the synthesis of novel carbazole-containing entities. This document provides a detailed overview of seminal methods, including the Borsche–Drechsel cyclization, the Bucherer carbazole synthesis, the Graebe–Ullmann synthesis, and the Ullmann condensation, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Core Historical Synthesis Methods

The development of synthetic routes to carbazoles dates back to the late 19th and early 20th centuries. These classical methods, while sometimes requiring harsh conditions, remain relevant for their ingenuity and for the synthesis of specific carbazole scaffolds.

Borsche–Drechsel Cyclization

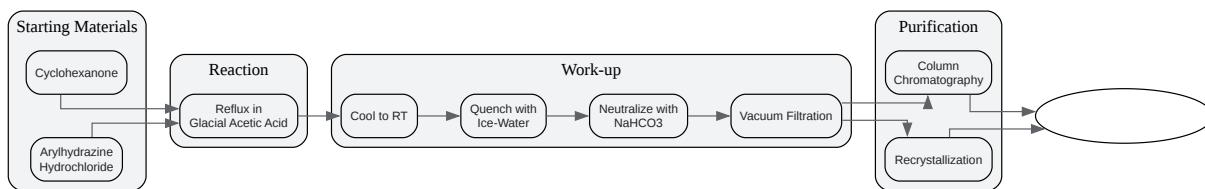
First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this reaction is a cornerstone of carbazole synthesis.^[1] It involves the acid-catalyzed cyclization of arylhydrazones derived from cyclohexanones to form tetrahydrocarbazoles, which

can then be aromatized to the corresponding carbazoles.[1][2] The reaction proceeds in a manner analogous to the well-known Fischer indole synthesis.[1]

Experimental Protocol: Synthesis of 6-Phenyl-1,2,3,4-tetrahydro-9H-carbazole[3]

- Step 1: Hydrazone Formation and Cyclization. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-biphenylyl)hydrazine hydrochloride (1.0 equivalent) with glacial acetic acid. Heat the mixture to reflux with stirring. To the refluxing solution, add cyclohexanone (1.0-1.2 equivalents) dropwise over a period of 30 minutes. Continue to heat the reaction mixture at reflux for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Step 2: Work-up and Isolation. After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
- Step 3: Purification. The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol. For higher purity, column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system as the eluent can be employed.

Reaction Workflow:



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Caption: Experimental workflow for the Borsche-Drechsel cyclization.

Bucherer Carbazole Synthesis

Reported by Hans Theodor Bucherer in 1904, this method provides a route to carbazoles from naphthols and arylhydrazines in the presence of sodium bisulfite.[\[2\]](#)[\[4\]](#) This reaction is particularly useful for the synthesis of benzocarbazoles.[\[5\]](#)

Experimental Protocol: General Procedure for Benzocarbazole Synthesis

While a detailed modern protocol is not readily available in a single source, a general procedure can be outlined from historical accounts:

- Step 1: Reaction Setup. A mixture of a naphthol (1.0 equivalent), an arylhydrazine (1.0-1.2 equivalents), and a saturated aqueous solution of sodium bisulfite is prepared in a suitable reaction vessel, often a sealed tube or an autoclave.
- Step 2: Heating. The reaction mixture is heated to a high temperature, typically in the range of 150-200 °C, for several hours.
- Step 3: Work-up and Isolation. After cooling, the reaction mixture is diluted with water. The solid product is collected by filtration, washed with water, and then dried.
- Step 4: Purification. The crude benzocarbazole can be purified by recrystallization from a high-boiling solvent such as toluene or xylene.

Graebe–Ullmann Synthesis

The Graebe–Ullmann synthesis, developed in 1896, is a method for producing carbazoles from 1-phenyl-1,2,3-benzotriazoles, which are themselves prepared from the diazotization of 2-aminodiphenylamines.[\[5\]](#) The final step involves the thermal decomposition of the benzotriazole, which extrudes nitrogen gas to yield the carbazole.

Experimental Protocol: General Procedure for Carbazole Synthesis

- Step 1: Diazotization of 2-Aminodiphenylamine. 2-Aminodiphenylamine (1.0 equivalent) is dissolved in a mixture of a suitable acid (e.g., glacial acetic acid or dilute hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0-1.1 equivalents) in water

is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the 1-phenyl-1,2,3-benzotriazole.

- Step 2: Isolation of the Benzotriazole Intermediate. The precipitated benzotriazole is collected by filtration, washed with cold water, and dried.
- Step 3: Thermolysis. The dried 1-phenyl-1,2,3-benzotriazole is heated in a high-boiling solvent (e.g., paraffin oil or diphenyl ether) or without a solvent at a temperature sufficient to induce the elimination of nitrogen (typically > 200 °C). The reaction is monitored by the cessation of gas evolution.
- Step 4: Purification. The resulting carbazole is purified by recrystallization from a suitable solvent like ethanol or toluene, or by sublimation.

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, has been historically employed for the formation of C-N bonds to create diarylamine precursors for carbazoles.^[6] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.^[6]

Experimental Protocol: General Historical Procedure for Diarylamine Synthesis

- Step 1: Reaction Setup. An aryl halide (1.0 equivalent), an aniline (1.0-1.2 equivalents), a base (e.g., potassium carbonate), and a copper catalyst (often copper powder or a copper(I) salt) are combined in a high-boiling polar solvent such as nitrobenzene or N-methylpyrrolidone.
- Step 2: Heating. The reaction mixture is heated to a high temperature (often exceeding 200 °C) for an extended period, typically several hours to a day.
- Step 3: Work-up and Isolation. After cooling, the reaction mixture is treated with aqueous ammonia to complex the copper salts, followed by extraction with an organic solvent like toluene or diethyl ether. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

- Step 4: Purification. The crude diarylamine is purified by distillation under reduced pressure or by recrystallization.

Quantitative Data Summary

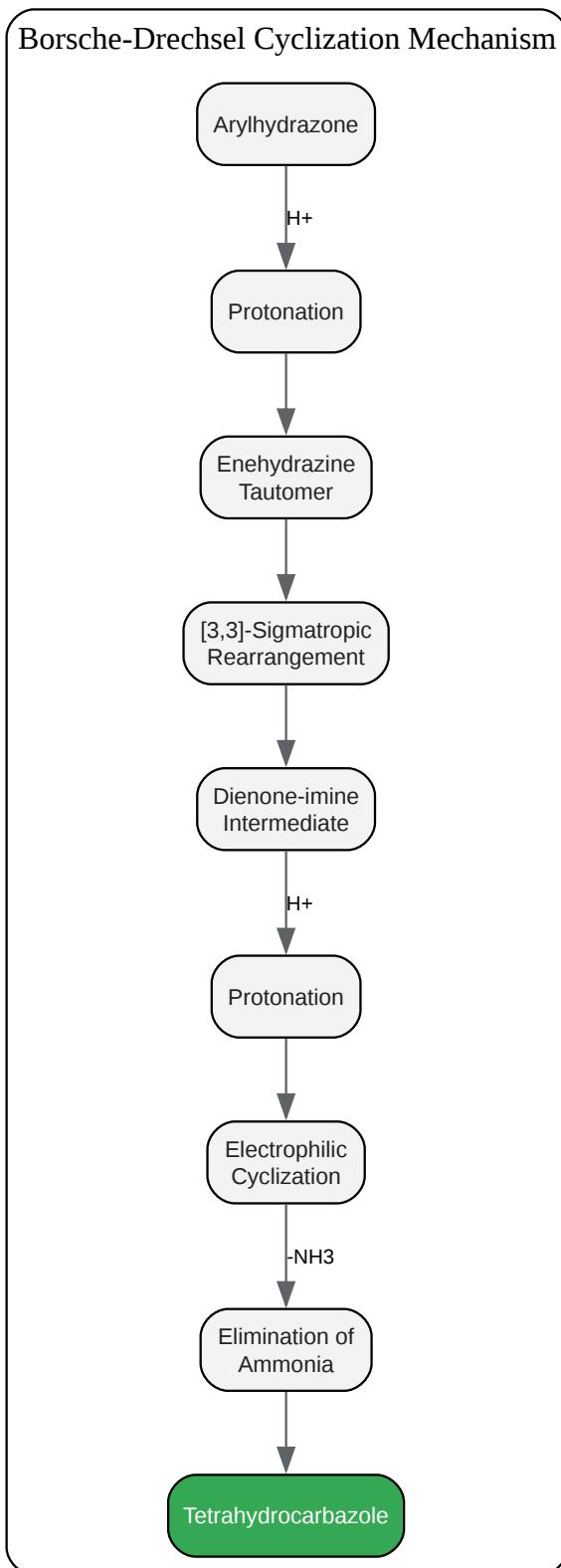
The yields of these historical methods are highly dependent on the specific substrates and reaction conditions employed. The following table summarizes representative yields found in the literature.

Synthesis Method	Reactants	Product	Yield (%)	Reference
Borsche–Drechsel Cyclization	(4-Biphenyl)hydrazine HCl + Cyclohexanone	6-Phenyl-1,2,3,4-tetrahydro-9H-carbazole	70-85	[3]
Phenylhydrazine + Cyclohexanone	1,2,3,4-Tetrahydrocarbazole	Good	[1]	
Bucherer Carbazole Synthesis	Naphthol + Arylhydrazine	Benzocarbazole	Moderate	[5]
Graebe–Ullmann Synthesis	1-(4-Nitrophenyl)-1,2,3-benzotriazole	3-Nitrocarbazole	Trace	[5]
1-(4-Acetylphenyl)-1,2,3-benzotriazole	3-Acetylcarbazole	22	[5]	
1-(4-Cyanophenyl)-1,2,3-benzotriazole	3-Cyanocarbazole	34	[5]	
Ullmann Condensation	Aryl Halide + Aniline	Diphenylamine	Variable (often moderate)	[6]

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for these historical carbazole syntheses.

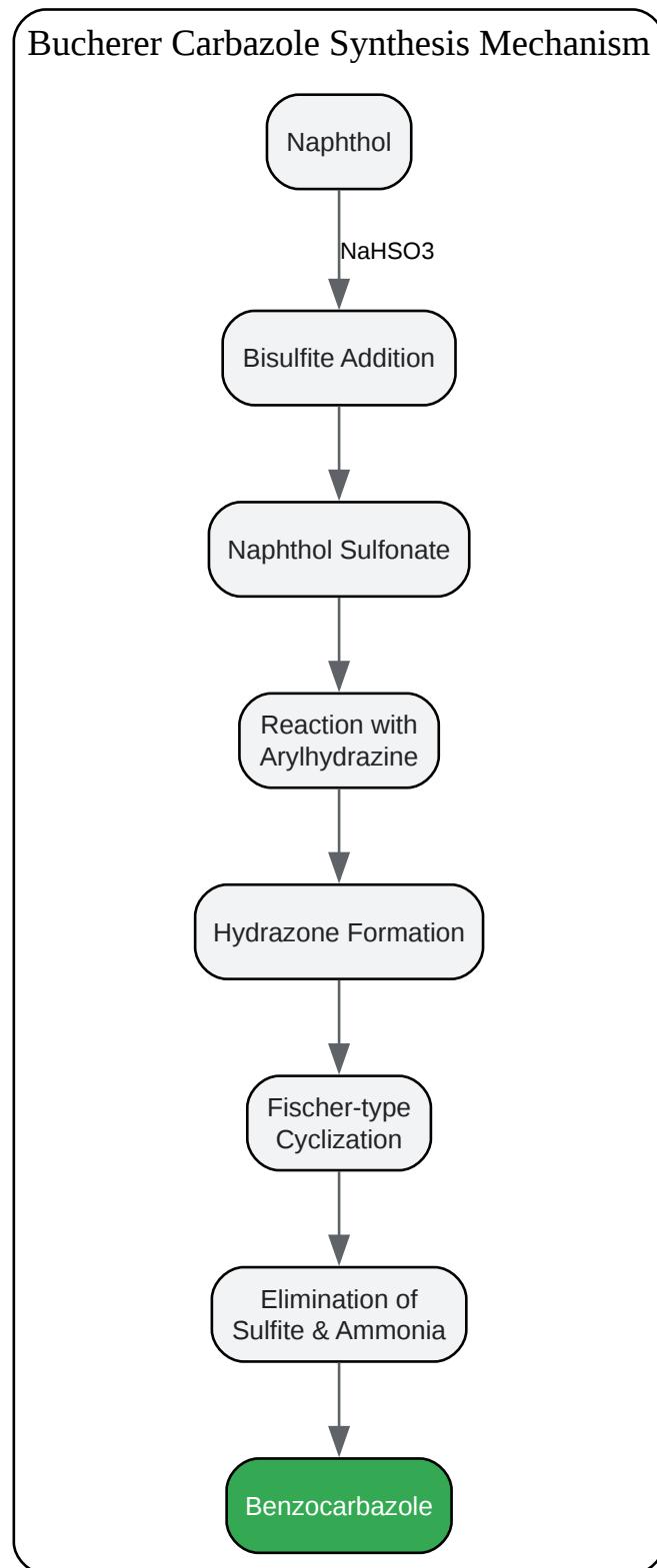
Borsche–Drechsel Cyclization Mechanism



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Caption: Mechanism of the Borsche-Drechsel cyclization.

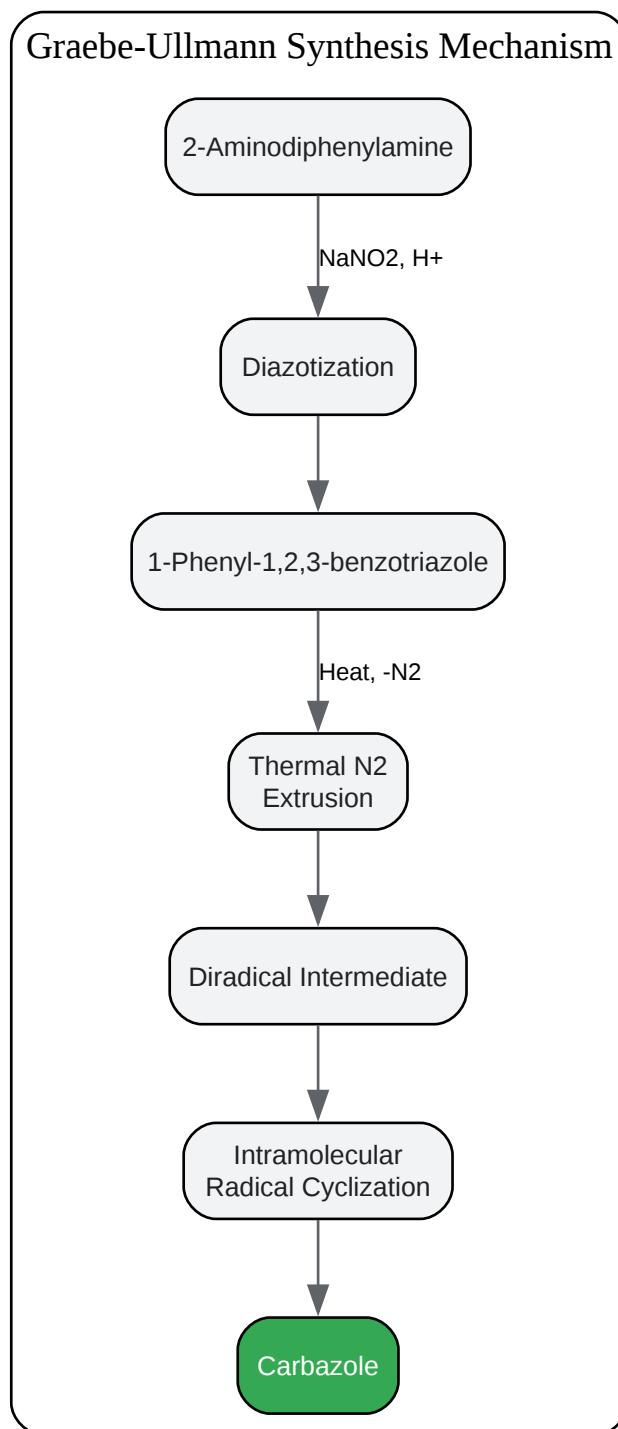
Bucherer Carbazole Synthesis Mechanism



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Caption: Proposed mechanism of the Bucherer carbazole synthesis.

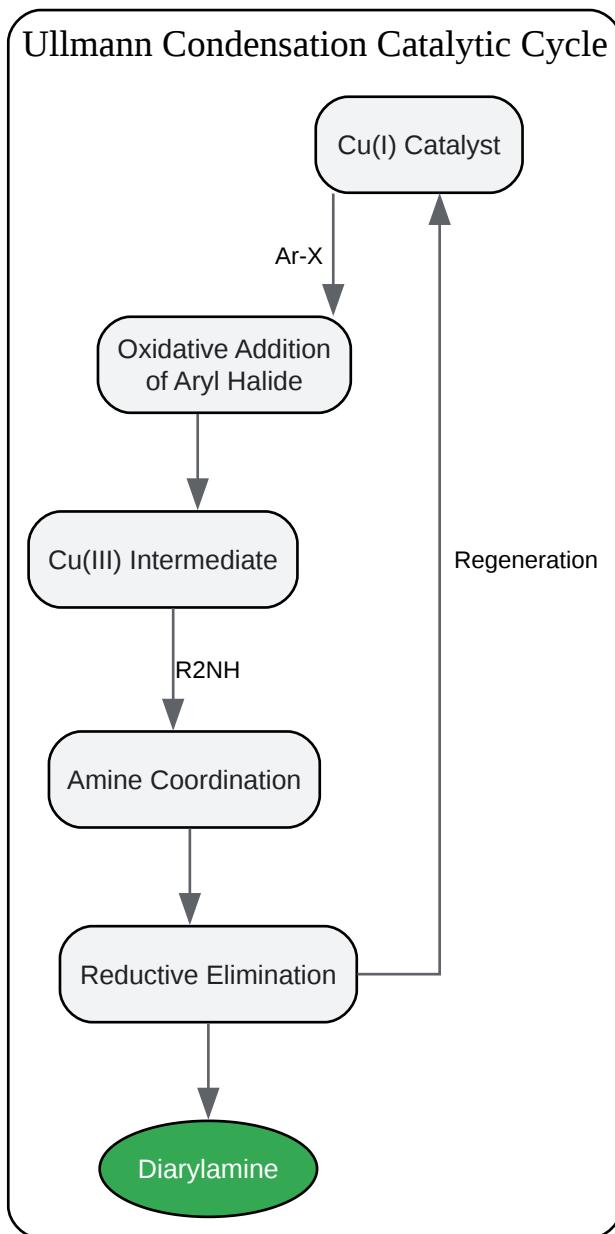
Graebe–Ullmann Synthesis Mechanism



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Caption: Mechanism of the Graebe-Ullmann synthesis.

Ullmann Condensation Mechanism



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Caption: Simplified catalytic cycle for the Ullmann condensation.

Conclusion

The historical methods for carbazole synthesis, namely the Borsche–Drechsel cyclization, Bucherer carbazole synthesis, Graebe–Ullmann synthesis, and Ullmann condensation, have laid a crucial foundation for the development of modern synthetic strategies. While contemporary methods often offer milder conditions, higher yields, and broader substrate scope, a thorough understanding of these classical transformations remains indispensable for the modern organic chemist. These seminal reactions not only provide access to a diverse range of carbazole structures but also offer valuable insights into the fundamental principles of heterocyclic chemistry. The detailed protocols and mechanistic understanding presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of carbazole-based compounds.

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